molecular formula C10H5Cl2NO3 B132829 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid CAS No. 144061-33-6

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

Cat. No. B132829
M. Wt: 258.05 g/mol
InChI Key: HVXHDYSWCHQWBD-UHFFFAOYSA-N
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Description

The compound of interest, 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It appears to be related to a family of compounds that have been studied for various biological activities, including antiallergy, antibacterial, and receptor antagonist properties. The presence of chlorine substituents and a carboxylic acid group suggests potential reactivity and a role in forming hydrogen bonds, which could be significant in its biological interactions .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the condensation of substituted aminoquinolines with other reagents such as dialkyl oxalates, followed by further chemical transformations. For example, a series of 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized for antiallergy activity evaluation . Another approach includes the electro-oxidative formation of an enamine moiety to access 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids . These methods highlight the versatility in synthesizing quinoline derivatives, which could be applicable to the synthesis of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. For instance, the introduction of substituents at specific positions on the quinoline ring can significantly affect the compound's antibacterial potency . The presence of a carboxylic acid moiety at the 2-position is suggested to afford optimal potency . Moreover, the molecular structures of these compounds are often confirmed using various analytical techniques such as IR, MS, and NMR .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including reductive lactamization, which has been used to synthesize heterocyclic compounds like pyrido[2,3-f]quinoxaline-8-carboxylic acids . The reactivity of the carboxylic acid group also allows for the formation of proton-transfer compounds, as seen in the structures of the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with quinoline derivatives . These reactions are essential for modifying the structure and enhancing the biological activity of quinoline-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Substituents like chlorine, fluorine, and nitro groups can affect these properties and, consequently, the compound's biological activity and pharmacokinetics . The carboxylic acid group, in particular, is known to be involved in hydrogen bonding, which can impact the compound's solubility and its interactions with biological targets .

Scientific Research Applications

  • Antibacterial Activity : One study describes the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlighting their significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasizes the importance of the structure-activity relationship in determining the antibacterial effectiveness of these compounds (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).

  • Cytotoxic Activity and Molecular Docking Studies : Another research paper discusses the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives. These compounds were tested for cytotoxic activity against various carcinoma cell lines, and some showed significant anticancer activity. Additionally, molecular docking studies were conducted to understand their mechanism of action, particularly as potential inhibitors of human topoisomerase II alpha (hTopoIIα), a target for anticancer drugs (Bhatt, Agrawal, & Patel, 2015).

  • Liquid Crystal Displays : Research into the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates has shown potential application in liquid crystal displays. These new dyes exhibited good orientation parameters in nematic liquid crystal, indicating their viability for use in display technology (Bojinov & Grabchev, 2003).

  • Synthesis Techniques : A study presented a practical synthetic approach to 1,4-dihydro-4-oxo-quinoline-3-carboxylic acids, highlighting an electro-oxidative formation technique. This method efficiently introduces various substituents at the C7 position, contributing to the versatility of these compounds in pharmaceutical research (Torii, Okumoto, & Xu, 1991).

  • Antioxidant Properties : Another study focused on the antioxidant properties of dichloro-4-quinolinol-3-carboxylic acids, including 7,8-dichloro variants. These compounds demonstrated significant efficacy in scavenging free radicals and protecting against oxidative damage in different biological systems, including DNA and lipids (Li, Liu, & Luo, 2010).

Safety And Hazards

The safety and hazards information for 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid is not directly available from the search results .

Future Directions

The future directions for the study and application of 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid are not directly available from the search results .

properties

IUPAC Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXHDYSWCHQWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351180
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic Acid

CAS RN

144061-33-6
Record name 7,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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